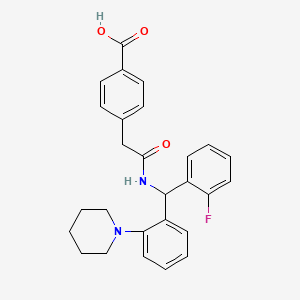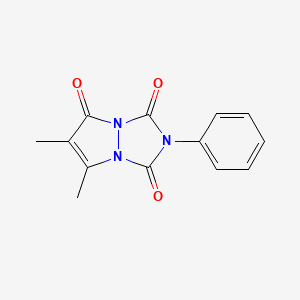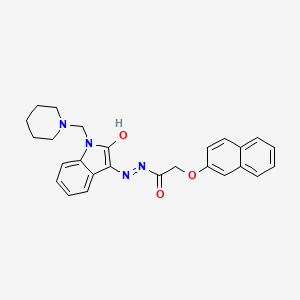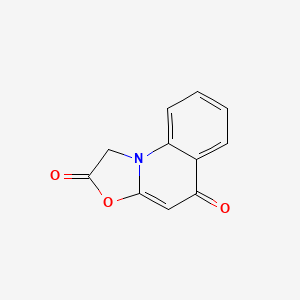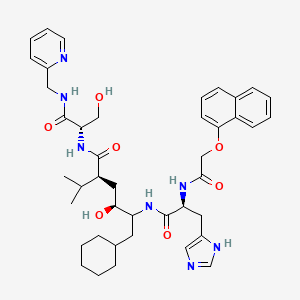
3,5-Dichloro-2-pyridyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-pyridyl methanesulfonate is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-pyridyl methanesulfonate typically involves the reaction of 3,5-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-pyridyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions at varying temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding pyridyl derivative.
科学的研究の応用
3,5-Dichloro-2-pyridyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dichloro-2-pyridyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.
類似化合物との比較
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group but shares the dichloropyridine core.
2-Pyridyl methanesulfonate: Similar structure but without the chlorine substituents.
3,5-Dibromo-2-pyridyl methanesulfonate: Bromine atoms instead of chlorine, affecting reactivity and applications.
Uniqueness
3,5-Dichloro-2-pyridyl methanesulfonate is unique due to the combination of its dichloropyridine core and methanesulfonate group, which imparts specific reactivity and versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various organic compounds.
特性
CAS番号 |
25171-77-1 |
|---|---|
分子式 |
C6H5Cl2NO3S |
分子量 |
242.08 g/mol |
IUPAC名 |
(3,5-dichloropyridin-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
InChIキー |
ONPPFTPDRUQHKC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


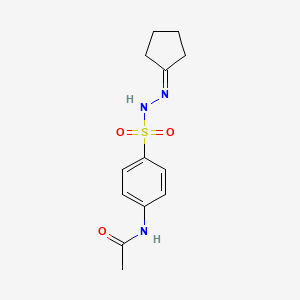



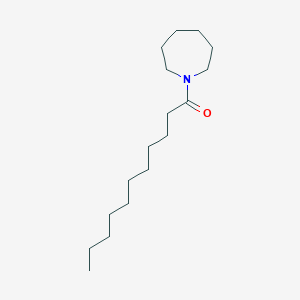
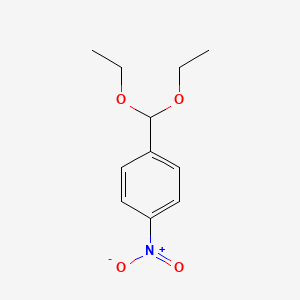
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
